E3 ligase Ligand-Linker Conjugates 6, specifically known as (S,R,S)-AHPC based VHL ligand and 2-unit polyethylene glycol linker, plays a significant role in the development of proteolysis-targeting chimeras (PROTACs). PROTACs represent a novel class of therapeutic agents that facilitate targeted protein degradation by harnessing the ubiquitin-proteasome system. The structure of E3 ligase Ligand-Linker Conjugates 6 is designed to enhance the recruitment of E3 ligases, which are crucial for the selective ubiquitination and subsequent degradation of target proteins.
E3 ligase Ligand-Linker Conjugates 6 is synthesized as part of ongoing research in the field of targeted protein degradation. It is commercially available from several suppliers, including GlpBio and JenKem Technology, which focus on providing high-quality reagents for research purposes related to PROTAC applications .
E3 ligase Ligand-Linker Conjugates 6 falls under the category of small molecule compounds used in drug discovery, particularly in the context of PROTAC technology. It is classified as a bifunctional molecule that comprises a ligand for target protein binding, a linker, and an E3 ligase binding moiety.
The synthesis of E3 ligase Ligand-Linker Conjugates 6 involves several key steps:
The technical details regarding the exact conditions and reagents used in these synthetic steps are often proprietary but typically involve standard organic synthesis techniques .
The molecular structure of E3 ligase Ligand-Linker Conjugates 6 consists of:
The compound has a catalog number GC32839 and a CAS number 2097973-72-1, indicating its unique identification within chemical databases . The molecular weight and structural formula can be derived from its components but are not explicitly detailed in the available sources.
E3 ligase Ligand-Linker Conjugates 6 participates in key reactions essential for PROTAC functionality:
The efficiency of these reactions can be influenced by factors such as linker length, ligand affinity, and cellular environment. Studies have shown that varying these parameters can significantly affect degradation rates and specificity .
The mechanism by which E3 ligase Ligand-Linker Conjugates 6 operates involves several steps:
This mechanism allows for selective degradation of proteins that are otherwise difficult to target with traditional small molecules, providing a powerful tool in drug discovery .
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm structure and purity .
E3 ligase Ligand-Linker Conjugates 6 has significant applications in scientific research:
The ongoing exploration into various E3 ligases continues to expand the potential applications of these conjugates in therapeutic development .
The ubiquitin-proteasome system (UPS) constitutes the primary pathway for controlled intracellular protein degradation, regulating ~80% of cellular proteins [10]. This enzymatic cascade involves three key components: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). E3 ligases serve as the central specificity determinants, recognizing substrate proteins and facilitating ubiquitin transfer from E2 enzymes. Human genomes encode >600 E3 ligases, classified into four structural families:
E3 ligases govern diverse processes, including cell cycle progression, DNA repair, and stress responses. Dysregulation contributes to cancer, neurodegeneration, and immune disorders, making them compelling therapeutic targets [10].
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift from occupancy-based pharmacology to event-driven degradation. First-generation PROTACs (2001) utilized peptide-based E3 ligands (e.g., β-TRCP peptide or ALAPYIP for VHL), suffering from poor cell permeability and stability [4] [8]. The field transformed with the discovery of small-molecule E3 ligands:
Table 1: Key E3 Ligases in PROTAC Development
E3 Ligase | Representative Ligand | PROTAC Example | Clinical Status |
---|---|---|---|
CRBN | Thalidomide/Pomalidomide | ARV-471 | Phase III |
VHL | VH032/VH298 | KT-474 | Phase I |
cIAP1 | Methyl bestatin | SJPYT-195 | Preclinical |
MDM2 | Nutlin | PROTAC-ERRα | Preclinical |
E3 ligase ligand-linker conjugates are specialized chemical modules comprising:
Linker design critically influences PROTAC properties:
Table 2: Common Linker Chemistries in E3 Ligand Conjugates
Linker Type | Example Conjugate | Water Solubility | PROTAC Degradation Efficiency (DC₅₀) |
---|---|---|---|
Alkyl (C2-C6) | Thalidomide-O-C4-NH₂ | Low | Variable (10 nM-1 µM) |
PEG (n=3-6) | (S,R,S)-AHPC-PEG4-N₃ | High | 1-100 nM [9] |
Alkyl/ether | VH285-PEG4-C4-Cl | Moderate | 19 nM [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7